molecular formula C10H10N4O2 B13638335 Ethyl 5-(2-pyrimidinyl)-1H-pyrazole-3-carboxylate

Ethyl 5-(2-pyrimidinyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13638335
M. Wt: 218.21 g/mol
InChI Key: LCVXEWSQERQEJI-UHFFFAOYSA-N
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Description

Ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features both pyrimidine and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate typically involves the condensation of pyrimidine derivatives with pyrazole carboxylates. One common method includes the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and dichloromethane (DCM), with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions at the pyrimidine or pyrazole rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can yield pyridine N-oxides, while substitution can introduce various substituents onto the pyrimidine or pyrazole rings .

Scientific Research Applications

Ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or modulate receptors, leading to various biological effects. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function.

Comparison with Similar Compounds

Comparison: Ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of pyrimidine and pyrazole rings, which confer distinct biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological targets, making it a versatile tool in drug discovery and development .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 3-pyrimidin-2-yl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-6-7(13-14-8)9-11-4-3-5-12-9/h3-6H,2H2,1H3,(H,13,14)

InChI Key

LCVXEWSQERQEJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=NC=CC=N2

Origin of Product

United States

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